molecular formula C6H13O4P B8508149 Dimethyl butanoylphosphonate CAS No. 64150-99-8

Dimethyl butanoylphosphonate

Cat. No.: B8508149
CAS No.: 64150-99-8
M. Wt: 180.14 g/mol
InChI Key: XPSXEKWPLDGUPP-UHFFFAOYSA-N
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Description

Dimethyl butanoylphosphonate is a phosphonate ester characterized by a butanoyl group (C₃H₆CO-) attached to a phosphorus atom, with two methoxy (OCH₃) substituents. Phosphonates are widely utilized in organic synthesis, flame retardancy, and as intermediates in pharmaceuticals. Their stability under acidic and thermal conditions makes them valuable in industrial applications .

Properties

CAS No.

64150-99-8

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

1-dimethoxyphosphorylbutan-1-one

InChI

InChI=1S/C6H13O4P/c1-4-5-6(7)11(8,9-2)10-3/h4-5H2,1-3H3

InChI Key

XPSXEKWPLDGUPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)P(=O)(OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Dimethyl butanoylphosphonate undergoes nucleophilic substitution at the phosphorus center due to the electrophilic nature of the P=O group. Common nucleophiles include amines and alcohols:

Nucleophile Product Conditions Mechanism
Amines (R-NH₂)PhosphonamidesRoom temperature, polar solventsNucleophilic attack at phosphorus, followed by ester cleavage
Alcohols (R-OH)Phosphonate estersAcidic/basic catalysis, refluxTransesterification or direct substitution

For example, reaction with ethanol under basic conditions yields diethyl butanoylphosphonate, while primary amines form stable phosphonamide derivatives used in peptide synthesis. Steric hindrance from the butanoyl group slightly reduces reaction rates compared to smaller acylphosphonates .

Hydrolysis Reactions

The compound hydrolyzes under acidic or alkaline conditions, cleaving the P–O bonds:

Conditions Products Rate
Acidic (HCl, H₂O)Butanoylphosphonic acid, methanolModerate
Basic (NaOH, H₂O)Phosphonate salts, butanoate derivativesRapid

Hydrolysis proceeds via a pentavalent phosphorus intermediate, with base-catalyzed pathways being faster due to deprotonation of the attacking water molecule . The butanoyl group stabilizes the transition state through electron withdrawal, enhancing reactivity .

Phosphorylation in Biochemical Contexts

This compound acts as a phosphorylating agent in enzyme inhibition studies. It transfers the phosphoryl group to serine or threonine residues in proteins, mimicking ATP in kinase assays. Key applications include:

  • Kinase Inhibition : Irreversible binding to ATP pockets in kinases, blocking phosphorylation cascades.

  • Metabolic Pathway Studies : Tracing phosphoryl transfer in glycolysis via isotopic labeling.

The reaction mechanism involves nucleophilic attack by the enzyme’s active-site residue on the phosphorus atom, forming a covalent adduct.

Arbuzov Reaction and Synthetic Utility

The compound is synthesized via the Arbuzov reaction , where trimethyl phosphite reacts with butanoyl chloride:

P(OCH3)3+CH3CH2COClCH3CH2C(O)P(O)(OCH3)2+CH3Cl\text{P(OCH}_3\text{)}_3 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{C(O)P(O)(OCH}_3\text{)}_2 + \text{CH}_3\text{Cl}

This method yields moderate-to-high purity product under anhydrous conditions . Side products like transesterified esters may form if stoichiometry is unbalanced .

Potential in Wittig-Horner Olefination

Though not directly documented for this compound, analogous phosphonates participate in Wittig-Horner reactions to form alkenes. The general pathway involves:

  • Deprotonation to form a phosphonate carbanion.

  • Reaction with aldehydes/ketones to yield olefins with E-selectivity .

For example, reacting with benzaldehyde could produce:

PhCHO+CH3CH2C(O)P(O)(OCH3)2PhCH=CHCO2R+byproducts\text{PhCHO} + \text{CH}_3\text{CH}_2\text{C(O)P(O)(OCH}_3\text{)}_2 \rightarrow \text{PhCH=CHCO}_2\text{R} + \text{byproducts}

This application remains theoretical for this compound but is plausible based on its structural analogy to Horner-Emmons reagents .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares dimethyl butanoylphosphonate (hypothetical) with analogous compounds:

Compound Molecular Formula Molecular Weight CAS RN Key Properties/Applications References
This compound C₆H₁₃O₄P 180.14 N/A Hypothetical; potential flame retardant -
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 756-79-6 Flame retardant, solvent
Diethyl methoxycarbonylmethylphosphonate C₇H₁₅O₅P 210.16 1596-84-5 Organic synthesis intermediate
Diisopropyl methylphosphonate C₇H₁₇O₃P 180.18 1445-75-6 Solvent, chemical intermediate
Pinacolyl methylphosphonate C₇H₁₇O₃P 180.18 616-52-4 Research use (nerve agent analog)

Key Observations :

  • DMMP (C₃H₉O₃P) is a smaller, commercially significant phosphonate with a methyl group directly bonded to phosphorus. It is widely used as a flame retardant due to its high thermal stability and low toxicity .
  • Diethyl methoxycarbonylmethylphosphonate (C₇H₁₅O₅P) contains an ester-functionalized side chain, enhancing its reactivity in coupling reactions, such as Horner-Wadsworth-Emmons olefinations .
  • Branched Alkyl Derivatives : Compounds like pinacolyl methylphosphonate (C₇H₁₇O₃P) exhibit steric hindrance, which impacts their reactivity and applications in specialized research (e.g., nerve agent detoxification studies) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl butanoylphosphonate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or transesterification. For analogs like diphenylphosphinic acid, Grignard reactions with magnesium and aryl halides in THF/chlorobenzene mixtures are effective, though yields may vary (30–50%) due to side reactions . To optimize efficiency, control reaction temperature (15–25°C), use inert atmospheres, and employ column chromatography for purification. For phosphonate esters, trialkyl phosphites reacting with α-bromo ketones in acetonitrile at 80°C for 2 hours yield high-purity products .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm phosphonate ester groups (δ 1.3–1.5 ppm for methyl groups) and carbonyl signals (δ 170–200 ppm). Mass spectrometry (e.g., electron ionization at 70 eV) provides molecular weight validation (e.g., C₃H₉O₃P at 124.0755 g/mol) and fragmentation patterns . Infrared spectroscopy (IR) identifies P=O stretches (~1250 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Differential scanning calorimetry (DSC) determines melting points, while HPLC ensures purity (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvents?

  • Methodological Answer : Computational modeling (DFT or MD simulations) evaluates solvent effects on reaction pathways. For example, acetonitrile’s high polarity accelerates nucleophilic substitution in phosphonate synthesis, while THF stabilizes intermediates in Grignard reactions . Pair computational data with kinetic experiments (e.g., rate constant measurements via UV-Vis spectroscopy) to validate solvent-dependent mechanisms .

Q. What strategies address discrepancies in bioactivity data for phosphonate derivatives targeting enzyme inhibition?

  • Methodological Answer : Contradictions in enzyme inhibition (e.g., geranylgeranyl diphosphate synthase) may arise from crystallographic vs. computational binding models. Use X-ray crystallography to resolve ligand-enzyme interactions (e.g., bisphosphonate binding modes) , then validate with isothermal titration calorimetry (ITC) for binding affinities. Cross-reference with in silico docking (AutoDock Vina) to reconcile discrepancies between experimental and predicted ΔG values .

Q. How can this compound be applied in materials science, such as perovskite solar cells?

  • Methodological Answer : Phosphonate-based self-assembled monolayers (SAMs) like 2PADmA improve perovskite crystallization and charge transport in solar cells. Synthesize this compound-derived SAMs via spin-coating on ITO substrates, followed by annealing (100°C, 10 min). Characterize using atomic force microscopy (AFM) for surface morphology and electrochemical impedance spectroscopy (EIS) for carrier mobility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for phosphonate esters in longitudinal studies?

  • Methodological Answer : Inconsistent toxicity results (e.g., neurotoxicity vs. non-toxicity) may stem from dosage regimes or model organisms. For dimethyl methylphosphonate, 13-week rodent studies showed no toxicity at <500 mg/kg/day, but higher doses caused hepatic effects . Conduct dose-response assays (OECD TG 452) and compare with structurally similar compounds (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl] phosphonate) using Ames tests and in vitro micronucleus assays to clarify thresholds .

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